![molecular formula C9H16N4O2 B2961041 tert-butyl N-[2-(1H-1,2,3-triazol-4-yl)ethyl]carbamate CAS No. 2138550-00-0](/img/structure/B2961041.png)
tert-butyl N-[2-(1H-1,2,3-triazol-4-yl)ethyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-butyl N-[2-(1H-1,2,3-triazol-4-yl)ethyl]carbamate: is a chemical compound with the molecular formula C₉H₁₆N₄O₂ and a molecular weight of 212.25 g/mol . This compound is notable for its inclusion of a triazole ring, which is a five-membered ring containing three nitrogen atoms. The tert-butyl group and carbamate functionality add to its chemical versatility, making it useful in various scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Amination and Reduction: The synthesis of tert-butyl N-[2-(1H-1,2,3-triazol-4-yl)ethyl]carbamate often begins with the amination of a suitable precursor, followed by reduction.
Esterification and Condensation: Another route involves the esterification of a pyrazole derivative, followed by condensation with tert-butyl carbamate.
Industrial Production Methods:
Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis routes, optimized for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: tert-butyl N-[2-(1H-1,2,3-triazol-4-yl)ethyl]carbamate can undergo oxidation reactions, particularly at the triazole ring.
Reduction: The compound can be reduced under specific conditions to yield various derivatives.
Substitution: Substitution reactions are common, especially involving the triazole ring and the carbamate group.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide (H₂O₂) and sodium hydroxide (NaOH) are commonly used oxidizing agents.
Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution Reagents: Various halides and nucleophiles can be used for substitution reactions.
Major Products:
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
Chemistry:
Biology and Medicine:
Bioconjugation: The compound is used in bioconjugation techniques to link biomolecules, aiding in the study of biological processes and the development of therapeutics.
Industry:
Material Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its versatile chemical structure.
Mécanisme D'action
The mechanism of action of tert-butyl N-[2-(1H-1,2,3-triazol-4-yl)ethyl]carbamate involves its interaction with molecular targets through the triazole ring and carbamate group. These interactions can influence various biochemical pathways, depending on the specific application. For example, in click chemistry, the triazole ring forms stable linkages with other molecules, facilitating the creation of complex structures .
Comparaison Avec Des Composés Similaires
BTTAA: Another water-soluble ligand for CuAAC, known for its fast reaction rates and biocompatibility.
Uniqueness:
tert-butyl N-[2-(1H-1,2,3-triazol-4-yl)ethyl]carbamate is unique due to its specific combination of a tert-butyl group, triazole ring, and carbamate functionality. This combination provides a balance of stability, reactivity, and versatility, making it suitable for a wide range of applications in chemistry, biology, and industry.
Propriétés
IUPAC Name |
tert-butyl N-[2-(2H-triazol-4-yl)ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O2/c1-9(2,3)15-8(14)10-5-4-7-6-11-13-12-7/h6H,4-5H2,1-3H3,(H,10,14)(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGGIGUOZCHNGIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=NNN=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
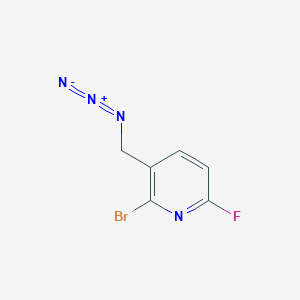
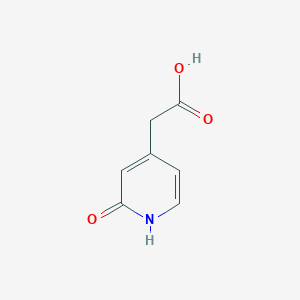
![N-([2,4'-bipyridin]-3-ylmethyl)thiophene-3-carboxamide](/img/structure/B2960960.png)
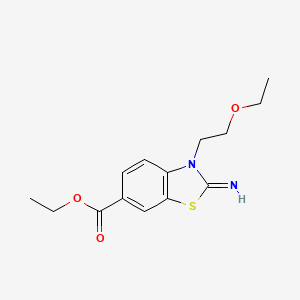

![N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B2960967.png)
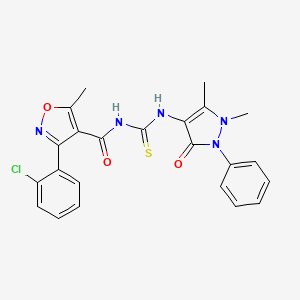
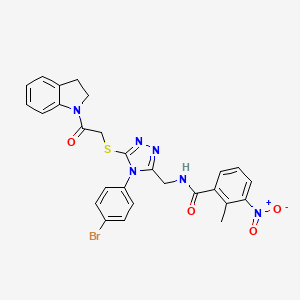
![2-{[7-(2-methoxyethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2960973.png)
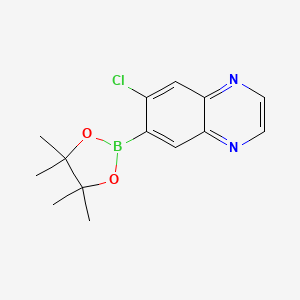
![4-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-[3-(2-methoxyphenyl)propanoyl]piperidine](/img/structure/B2960975.png)
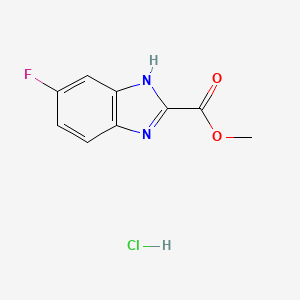
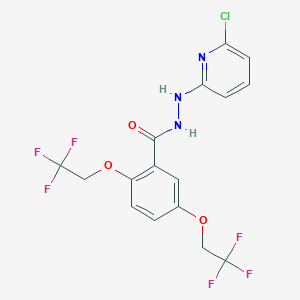
![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2960981.png)
